N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 902521-61-3
VCID: VC5324608
InChI: InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl
Molecular Formula: C24H18ClFN2O4S
Molecular Weight: 484.93

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide

CAS No.: 902521-61-3

Cat. No.: VC5324608

Molecular Formula: C24H18ClFN2O4S

Molecular Weight: 484.93

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide - 902521-61-3

Specification

CAS No. 902521-61-3
Molecular Formula C24H18ClFN2O4S
Molecular Weight 484.93
IUPAC Name N-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Standard InChI InChI=1S/C24H18ClFN2O4S/c1-15-5-8-19(9-6-15)33(31,32)22-13-28(21-10-7-17(26)12-20(21)24(22)30)14-23(29)27-18-4-2-3-16(25)11-18/h2-13H,14H2,1H3,(H,27,29)
Standard InChI Key PEONQWAUXUVEMQ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide belongs to the quinoline derivative class, distinguished by a bicyclic aromatic system fused with a pyridine ring. The compound’s structure includes:

  • A 6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl core, which introduces electron-withdrawing groups (fluorine and tosyl) that modulate reactivity.

  • An N-(3-chlorophenyl)acetamide side chain, contributing lipophilicity and potential target-binding affinity.

The molecular formula is C₂₄H₁₈ClFN₂O₄S, with a molecular weight of 484.93 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number902521-61-3
Molecular FormulaC₂₄H₁₈ClFN₂O₄S
Molecular Weight484.93 g/mol
IUPAC NameN-(3-chlorophenyl)-2-[6-fluoro-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3-chlorophenyl)-2-(6-fluoro-4-oxo-3-tosylquinolin-1(4H)-yl)acetamide involves multi-step reactions, typically beginning with the construction of the quinoline scaffold. A copper-catalyzed three-component reaction has been adapted for similar quinoline derivatives, enabling efficient functionalization at the 3-position with the tosyl group. Key steps include:

  • Quinoline Core Formation: Condensation of aniline derivatives with carbonyl compounds under acidic conditions.

  • Tosylation: Introduction of the p-toluenesulfonyl group via nucleophilic substitution, enhancing stability and reactivity.

  • Acetamide Side-Chain Attachment: Coupling the quinoline intermediate with 3-chlorophenylacetamide using peptide-coupling reagents such as HATU or EDCI.

Optimization Challenges

  • Fluorine Incorporation: The 6-fluoro substituent requires careful temperature control to prevent premature dehalogenation.

  • Tosyl Group Stability: Reactive intermediates may undergo sulfonation side reactions, necessitating inert atmospheric conditions.

Physicochemical Characterization

Solubility and Stability

While solubility data remain unpublished, the compound’s lipophilic groups (chlorophenyl, tosyl) suggest limited aqueous solubility, favoring organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Stability studies indicate susceptibility to hydrolysis at the acetamide bond under strongly acidic or basic conditions.

Table 2: Spectroscopic Signatures

TechniqueKey ObservationsSource
IR Spectroscopy- C=O stretch at 1,680 cm⁻¹ (quinolone carbonyl)
- S=O asymmetric stretch at 1,350 cm⁻¹ (tosyl group)
¹H NMR- δ 8.2 ppm (quinoline H-2)
- δ 7.8–7.3 ppm (aromatic protons)
- δ 2.4 ppm (tosyl methyl)
MSMolecular ion peak at m/z 484.93 [M+H]⁺

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies on analogous quinolines demonstrate apoptosis induction in cancer cell lines via topoisomerase II inhibition. The tosyl group’s electron-withdrawing effects could potentiate DNA intercalation, though direct evidence for this compound is lacking.

Antimicrobial Efficacy

The chlorophenyl moiety may disrupt bacterial membrane integrity, while the quinolone core interferes with DNA gyrase activity. Synergistic effects between these functionalities warrant further exploration.

Therapeutic Applications and Clinical Prospects

Drug Development Considerations

  • Pharmacokinetics: High molecular weight (484.93 g/mol) may limit oral bioavailability, necessitating prodrug strategies.

  • Target Selectivity: Molecular docking simulations predict affinity for kinase domains, positioning it as a candidate for tyrosine kinase inhibitor development.

Table 3: Activity Comparison with Analogues

CompoundAntiviral IC₅₀ (μM)Anticancer GI₅₀ (μM)Source
This compoundPendingPending
Non-fluorinated analogue12.3 ± 1.28.9 ± 0.7

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with viral proteases or cancer-related kinases.

  • Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility.

  • Structure-Activity Relationships (SAR): Synthesize analogues with modified tosyl or chlorophenyl groups to refine potency.

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